3-Aminobenzamidine dihydrochloride
Overview
Description
m-Aminobenzamidine dihydrochloride: is a synthetic diamidine derivative known for its role as a potent inhibitor of serine proteases, such as trypsin and urokinase-type plasminogen activator . This compound is widely used in biochemical research and industrial applications due to its ability to interact with various enzymes and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Aminobenzamidine dihydrochloride typically involves the reaction of m-aminobenzonitrile with hydroxylamine hydrochloride in the presence of sodium methoxide in methanol. The mixture is heated under reflux for an extended period, followed by purification through column chromatography . Another method involves the reaction of p-aminobenzamidine with hydroxylamine hydrochloride to generate nitrobenzonitrile, which is then reduced and acylated to obtain the final product .
Industrial Production Methods: Industrial production of m-Aminobenzamidine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: m-Aminobenzamidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Nitro derivatives of m-Aminobenzamidine.
Reduction: Amine derivatives.
Substitution: Various substituted benzamidine derivatives.
Scientific Research Applications
m-Aminobenzamidine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of m-Aminobenzamidine dihydrochloride involves its interaction with the active site of serine proteases. The compound binds to the enzyme’s active site, inhibiting its activity by preventing substrate access. This interaction is primarily mediated through hydrogen bonding and electrostatic interactions with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
- p-Aminobenzamidine dihydrochloride
- 4-Aminobenzamidine dihydrochloride
- Benzamidine hydrochloride
Comparison: m-Aminobenzamidine dihydrochloride is unique due to its specific structural configuration, which allows for selective inhibition of certain serine proteases. Compared to p-Aminobenzamidine dihydrochloride, m-Aminobenzamidine dihydrochloride exhibits different binding affinities and inhibitory profiles, making it suitable for distinct biochemical applications .
Properties
IUPAC Name |
3-aminobenzenecarboximidamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.2ClH/c8-6-3-1-2-5(4-6)7(9)10;;/h1-4H,8H2,(H3,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFMMMVFFYPIEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958337 | |
Record name | 3-Aminobenzene-1-carboximidamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37132-68-6 | |
Record name | m-Aminobenzamidine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037132686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminobenzene-1-carboximidamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-aminobenzamidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.489 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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